

# Synthesis of 1,3-Diiodoacetone from Glycerol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Diiodoacetone

Cat. No.: B132185

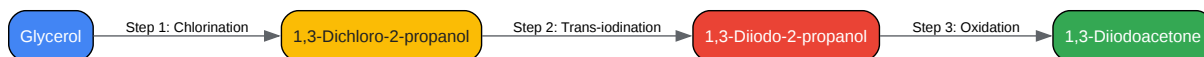
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This technical guide provides an in-depth overview of the multi-step synthesis of **1,3-diiodoacetone**, a valuable building block in organic synthesis, starting from the readily available raw material, glycerol. The synthesis involves a three-step reaction sequence: the selective chlorination of glycerol to produce 1,3-dichloro-2-propanol, a subsequent trans-iodination to yield 1,3-diiodo-2-propanol, and a final oxidation to afford the target compound, **1,3-diiodoacetone**. This document outlines detailed experimental protocols for each key transformation, supported by quantitative data and process visualizations.

## Executive Summary

The conversion of glycerol, a byproduct of biodiesel production, into value-added chemicals is a significant area of research in green chemistry. This guide details a robust pathway for the synthesis of **1,3-diiodoacetone**, a compound with applications as a microbicide, algacide, and a precursor for various heterocyclic systems. The overall synthetic approach is summarized in the workflow diagram below.



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Caption: Overall workflow for the synthesis of **1,3-diiodoacetone** from glycerol.

## Step 1: Selective Chlorination of Glycerol to 1,3-Dichloro-2-propanol

The initial step in the synthesis is the selective hydrochlorination of glycerol to yield 1,3-dichloro-2-propanol. This reaction is typically catalyzed by a carboxylic acid, such as acetic acid, and involves the reaction of glycerol with hydrogen chloride.

### Experimental Protocol:

A detailed procedure for this transformation is adapted from a well-established method[1].

- **Reaction Setup:** A 2-liter flask is charged with 1 kg (805 mL, 9.8 moles) of 90% glycerol and 20 g of acetic acid. The flask is equipped with a gas inlet tube extending to the bottom of the flask and a gas outlet tube. The flask is then placed in an oil bath maintained at 100-110 °C[1].
- **Reaction Execution:** A stream of dry hydrogen chloride gas is passed through the mixture. The absorption of the gas is monitored by weighing the flask periodically. The reaction is considered complete when the absorption of hydrogen chloride ceases, which corresponds to an increase in weight of approximately 875 g[1].
- **Work-up and Purification:**
  - The reaction mixture is cooled and neutralized with solid sodium carbonate until it is just alkaline to litmus paper[1].
  - The crude 1,3-dichloro-2-propanol is then purified by vacuum distillation. The fraction boiling between 68-75 °C at 14 mmHg is collected[1].

### Quantitative Data:

Parameter	Value	Reference
Starting Material	90% Glycerol	[1]
Catalyst	Acetic Acid	[1]
Reagent	Hydrogen Chloride (gas)	[1]
Reaction Temperature	100-110 °C	[1]
Yield	~775 g (from 1 kg glycerol)	[1]
Boiling Point	68-75 °C at 14 mmHg	[1]

## Step 2: Trans-iodination of 1,3-Dichloro-2-propanol to 1,3-Diiodo-2-propanol

The second step involves a Finkelstein reaction, where the chlorine atoms in 1,3-dichloro-2-propanol are substituted with iodine. This trans-halogenation can be achieved using an iodide salt, such as sodium iodide or potassium iodide. High conversions and selectivity to 1,3-diiodo-2-propanol have been reported for this reaction, particularly when conducted under solvent-free conditions with alumina-supported potassium iodide.

### Experimental Protocol:

The following is a representative protocol based on reported methods for similar trans-halogenations.

- **Reagent Preparation:** Alumina-supported potassium iodide ( $KI/Al_2O_3$ ) can be prepared by mixing potassium iodide with activated alumina.
- **Reaction Setup:** In a round-bottom flask, 1,3-dichloro-2-propanol is mixed with an excess of the  $KI/Al_2O_3$  reagent.
- **Reaction Execution:** The mixture is heated and stirred. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the disappearance of the starting material.
- **Work-up and Purification:**

- After the reaction is complete, the solid support is removed by filtration.
- The crude product is washed with a solution of sodium thiosulfate to remove any residual iodine.
- The organic layer is then dried over anhydrous sodium sulfate and the solvent (if any) is removed under reduced pressure.
- Further purification can be achieved by column chromatography or distillation.

## Quantitative Data:

Parameter	Value/Range
Starting Material	1,3-Dichloro-2-propanol
Reagent	Sodium Iodide (NaI) or Potassium Iodide (KI)
Support (optional)	Alumina (Al <sub>2</sub> O <sub>3</sub> )
Reaction Conditions	Solvent-free or in a suitable solvent
Conversion	77-99%
Selectivity to 1,3-diiodo-2-propanol	up to 82%

## Step 3: Oxidation of 1,3-Diiodo-2-propanol to 1,3-Diiodoacetone

The final step is the oxidation of the secondary alcohol, 1,3-diiodo-2-propanol, to the corresponding ketone, **1,3-diiodoacetone**. A mild and efficient method for this transformation utilizes periodic acid in conjunction with a polymer-supported chromium reagent.

## Experimental Protocol:

The following procedure is based on a published method for the synthesis of **1,3-diiodoacetone**[2].

- **Reaction Setup:** To a round-bottom flask, add periodic acid (H<sub>5</sub>IO<sub>6</sub>, 0.529 g, 1.5 mmol) and acetonitrile (10 mL). Stir the resulting suspension for 15 minutes[2].

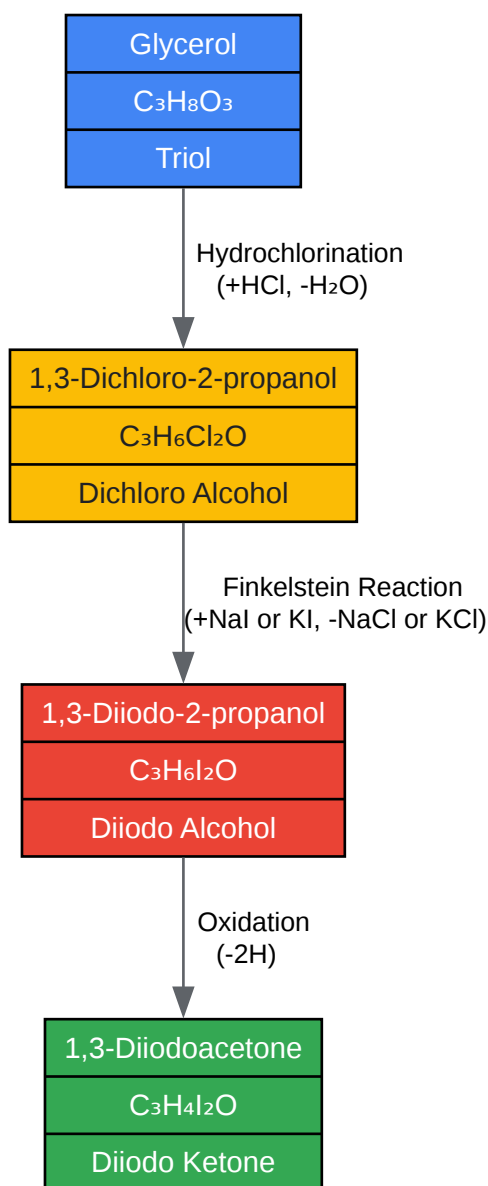
- Reaction Execution: To the suspension, add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.031 g, 0.07 mmol) followed by 1,3-diiodo-2-propanol (0.32 g, 1.0 mmol). The reaction mixture is stirred vigorously for 3 hours[2].
- Work-up and Purification:
  - The heterogeneous mixture is filtered through filter paper to remove the resin[2].
  - The solvent is evaporated from the filtrate to yield a viscous brownish liquid[2].
  - The residue is diluted with ether (20 mL) and washed with a 1% solution of sodium thiosulfate (20 mL)[2].
  - The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford **1,3-diiodoacetone** as a yellow viscous liquid[2].

## Quantitative Data:

Parameter	Value	Reference
Starting Material	1,3-Diiodo-2-propanol	[2]
Oxidizing Agent	Periodic Acid (H <sub>5</sub> IO <sub>6</sub> )	[2]
Co-oxidant	PV-PCC resin	[2]
Solvent	Acetonitrile	[2]
Reaction Time	3 hours	[2]
Yield	0.19 g (63%)	[2]

## Signaling Pathways and Logical Relationships

The chemical transformations described in this guide follow a logical progression of functional group interconversions. This can be visualized as a pathway where the properties of the starting material are systematically altered to achieve the desired final product.



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Caption: Chemical transformation pathway from glycerol to **1,3-diiodoacetone**.

This guide provides a comprehensive overview for the synthesis of **1,3-diiodoacetone** from glycerol, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The methodologies presented are based on established literature and offer a clear path to this important chemical intermediate.

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## References

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- To cite this document: BenchChem. [Synthesis of 1,3-Diiodoacetone from Glycerol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132185#synthesis-of-1-3-diiodoacetone-from-glycerol]

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